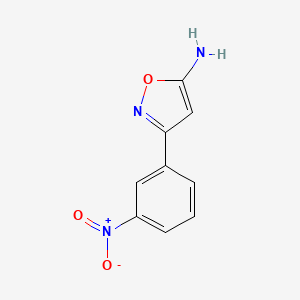

3-(3-Nitrophenyl)isoxazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-nitrophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNUZXQASHTALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610159 | |

| Record name | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-64-2 | |

| Record name | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Nitrophenyl Isoxazol 5 Amine and Its Analogues

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Synthesis

The formation of the isoxazole ring can be broadly categorized into two primary strategies: the condensation of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. researchgate.netcore.ac.ukresearchgate.net These foundational methods have been refined over the years, leading to a variety of classical and contemporary approaches for synthesizing substituted isoxazoles.

Condensation Reactions Involving Hydroxylamine and 1,3-Dielectrophiles

One of the most traditional and widely used methods for isoxazole synthesis is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comnih.gov This reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

The versatility of this method lies in its ability to utilize a wide range of 1,3-dielectrophilic precursors, including 1,3-diketones, β-ketoesters, β-ketoenamines, and α,β-unsaturated ketones. researchgate.net For the synthesis of 3-(3-Nitrophenyl)isoxazol-5-amine, a suitable 1,3-dielectrophile would be a β-ketonitrile or a related derivative bearing a 3-nitrophenyl group. The reaction with hydroxylamine would then lead to the formation of the desired 5-amino-3-(3-nitrophenyl)isoxazole. A general representation of this reaction is shown below:

Table 1: Examples of Condensation Reactions for Isoxazole Synthesis

| 1,3-Dielectrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Diphenyl-1,3-propanedione | Hydroxylamine hydrochloride, Ethanol, Reflux | 3,5-Diphenylisoxazole (B109209) | 99 | |

| β-Enamino diketones | Hydroxylamine hydrochloride, various solvents and additives | Regioisomeric isoxazoles | Good yields | nih.govrsc.org |

| β-Alkoxyvinyl trichloromethyl ketones | Hydroxylamine, HCl or H₂SO₄ | 5-Carboxyisoxazoles | Not specified | nih.gov |

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly effective and versatile method for the synthesis of isoxazoles. nih.govnih.govchem-station.com This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide variety of substituted isoxazoles with a high degree of regiocontrol. researchgate.net Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or nitroalkanes, are highly reactive 1,3-dipoles that readily react with dipolarophiles such as alkynes. core.ac.ukmdpi.com

For the synthesis of this compound, the reaction would involve the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile (B78329) oxide with an enamine or a ynamine, which would serve as the synthetic equivalent of an amino-substituted alkyne. The nitrile oxide itself can be generated from 3-nitrobenzaldehyde (B41214) oxime through oxidation with reagents like N-chlorosuccinimide (NCS) or through other methods. core.ac.uk

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne/Alkene | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Aldoximes | Terminal Alkynes | tert-Butyl nitrite (B80452) or isoamyl nitrite | 3,5-Disubstituted isoxazoles | Good | organic-chemistry.org |

| Aldehydes | Terminal Alkynes | Hydroxylamine, NaOH, NCS, in DES | 3,5-Disubstituted isoxazoles | Good | core.ac.uk |

| β-Fluoroalkyl vinylsulfones | Nitrile Oxides | Mild conditions | 5-Fluoroalkyl-3-substituted 2-isoxazolines | Up to 85 | researchgate.net |

Multi-Component Reactions (MCRs) for Functionalized Isoxazoles

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govresearchgate.netfrontiersin.org Several MCRs have been developed for the synthesis of functionalized isoxazoles. These reactions often combine the principles of condensation and cycloaddition reactions, allowing for the rapid assembly of the isoxazole core with diverse substitution patterns.

For instance, a three-component reaction involving an aldehyde, hydroxylamine, and a β-ketoester can lead to the formation of highly substituted isoxazol-5(4H)-ones. clockss.orgpreprints.org Such strategies could be adapted for the synthesis of this compound analogues by employing 3-nitrobenzaldehyde as one of the components. The use of catalytic systems, including organocatalysts and metal catalysts, can enhance the efficiency and selectivity of these MCRs. nih.gov

Regioselective Synthesis and Yield Optimization Strategies for Isoxazole Formation

A significant challenge in isoxazole synthesis, particularly through condensation reactions, is the potential for the formation of regioisomeric products. nih.gov The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can lead to two different isoxazole isomers, depending on which carbonyl group reacts first to form the oxime.

To address this, various strategies have been developed to control the regioselectivity of the reaction. These include the use of specific solvents, additives like Lewis acids (e.g., BF₃), and the strategic modification of the substrates. nih.govrsc.org For example, the use of β-enamino diketones as precursors allows for regiochemical control by varying the reaction conditions and the structure of the substrate itself. nih.gov

In the context of 1,3-dipolar cycloadditions, regioselectivity is generally high and can often be predicted by frontier molecular orbital (FMO) theory. mdpi.com However, in certain cases, a mixture of regioisomers can still be obtained. The choice of catalyst, particularly in copper(I)-catalyzed cycloadditions, can play a crucial role in directing the regioselectivity and optimizing the yield of the desired isoxazole isomer. nih.gov

Derivatization Strategies for the Amine and Nitrophenyl Moieties in Isoxazole Scaffolds

Once the this compound core is synthesized, the amine and nitrophenyl groups offer opportunities for further functionalization to create a library of analogues. The primary amine at the 5-position can undergo a variety of reactions, such as acylation, alkylation, and diazotization followed by substitution, to introduce diverse functionalities. nih.gov

The nitro group on the phenyl ring is also a versatile handle for chemical modification. It can be readily reduced to an amino group, which can then be further derivatized. This reduction opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and the introduction of other substituents through diazotization reactions. The resulting aminophenylisoxazoles can serve as building blocks for more complex molecules.

Green Chemistry Principles and Sustainable Synthetic Routes in Isoxazole Chemistry

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in line with the principles of green chemistry. msu.eduskpharmteco.com This includes the use of safer solvents, renewable feedstocks, energy-efficient reaction conditions, and catalytic methods to minimize waste. msu.edursc.org

In the context of isoxazole synthesis, several green approaches have been reported. These include the use of deep eutectic solvents (DES) as a recyclable reaction medium for the synthesis of 3,5-disubstituted isoxazoles. core.ac.uk Microwave-assisted synthesis has also been employed to accelerate reaction rates and improve yields, often under solvent-free conditions. nih.gov Furthermore, the development of metal-free catalytic systems and one-pot procedures contributes to the sustainability of isoxazole synthesis by reducing the need for purification steps and avoiding the use of toxic heavy metals. nih.govrsc.org The use of ultrasound irradiation is another green technique that has been shown to enhance the efficiency of isoxazole synthesis. preprints.org

Spectroscopic Characterization and Structural Elucidation of 3 3 Nitrophenyl Isoxazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, is a cornerstone for the structural elucidation of 3-(3-nitrophenyl)isoxazol-5-amine derivatives. rsc.orgnih.gov It provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectra of isoxazole (B147169) derivatives provide valuable information about the protons in the molecule. For instance, in the spectrum of a 3,5-disubstituted isoxazole, a characteristic singlet appears for the proton at the C4 position of the isoxazole ring. rsc.orgrjpbcs.com The chemical shifts and coupling constants of the aromatic protons on the nitrophenyl ring can confirm its substitution pattern. In derivatives of this compound, the protons of the phenyl ring typically appear as multiplets in the aromatic region of the spectrum. nih.govnih.gov The amino group protons (NH₂) of the parent compound would also present a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the isoxazole ring and the nitrophenyl group are diagnostic. For example, the carbons of the isoxazole ring in 3,5-diphenylisoxazole (B109209) derivatives show distinct signals, with the C3 and C5 carbons appearing at different chemical shifts. rsc.org The presence of the nitro group influences the chemical shifts of the carbons in the phenyl ring, which can be used to confirm its position.

2D NMR Spectroscopy: Techniques such as HETCOR (Heteronuclear Correlation) can be employed to establish the connectivity between protons and their directly attached carbon atoms, further confirming the structural assignments made from 1D NMR spectra. clockss.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Isoxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | rsc.org |

| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 | rsc.org |

| 5-(3-bromophenyl)-3-phenylisoxazole | 7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H) | 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2 | rsc.org |

Note: The data presented is for representative isoxazole structures to illustrate the typical chemical shifts and may not correspond directly to this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, with a molecular formula of C₉H₇N₃O₃, the expected molecular weight is 205.17 g/mol . chemscene.commyskinrecipes.comchemenu.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum gives valuable clues about the different structural units within the molecule. For example, the fragmentation of related 5-(3-nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole has been studied to understand its structure. researchgate.net Similarly, the mass spectrum of this compound would be expected to show fragments corresponding to the loss of the nitro group, the amino group, or cleavage of the isoxazole ring. The molecular ion peak [M+H]⁺ is often observed in techniques like electrospray ionization (ESI-MS). rjpbcs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to the various functional groups. rsc.orgnih.govmyskinrecipes.comresearchgate.net

Key expected IR absorptions include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

N-O stretching (Nitro group): The nitro group (NO₂) gives rise to two strong absorption bands, an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹. researchgate.net

C=N stretching: The C=N bond within the isoxazole ring will have a characteristic absorption band, often observed in the region of 1650-1550 cm⁻¹. rjpbcs.com

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹. nih.gov

C=C stretching (Aromatic): These absorptions appear in the 1600-1450 cm⁻¹ region. rjpbcs.com

The presence and position of these bands provide strong evidence for the presence of the amino, nitro, and isoxazole functionalities within the molecule.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to check the purity of a compound and to follow the course of a reaction. The progress of the synthesis of this compound derivatives can be monitored by observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, visualized under UV light. mdpi.com

Column Chromatography: This technique is widely used for the purification of the synthesized compounds. The crude product is passed through a column packed with a stationary phase (like silica (B1680970) gel), and a suitable solvent system is used as the mobile phase to separate the desired compound from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique used to determine the purity of the final product with high accuracy. The enantiomeric purity of chiral derivatives can also be determined using chiral HPLC columns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification of compounds in a mixture. mdpi.com This technique is particularly useful for analyzing complex reaction mixtures and for confirming the identity of the purified product.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.govchemscene.comchemenu.comisca.me The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₉H₇N₃O₃), the calculated elemental composition is approximately C: 52.69%, H: 3.44%, and N: 20.48%. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample. nih.gov

Computational and Theoretical Investigations of Isoxazole Derivatives, Including 3 3 Nitrophenyl Isoxazol 5 Amine Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to determine the optimized molecular geometry and electronic properties of isoxazole (B147169) derivatives. acu.edu.in By calculating the molecule's electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. This optimized geometry is fundamental for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and greater polarizability. nih.gov Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For isoxazole derivatives, FMO analysis helps in understanding their bioactivity. The HOMO-LUMO energy gap can be correlated with a molecule's potential to participate in charge-transfer interactions within a biological system. irjweb.com For example, studies on various heterocyclic compounds have shown that a small HOMO-LUMO gap is often associated with enhanced biological activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Hypothetical Isoxazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: The values presented are illustrative and based on data for a similar heterocyclic compound. irjweb.com Actual values for 3-(3-Nitrophenyl)isoxazol-5-amine would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme.

Regions of negative electrostatic potential (usually colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net For isoxazole derivatives, MEP maps can identify the most likely sites for hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net For example, the negative potential around the oxygen and nitrogen atoms of the isoxazole ring suggests their role as hydrogen bond acceptors. researchgate.netnih.gov This information is instrumental in understanding structure-activity relationships. nih.gov

Non-Linear Optical (NLO) Properties Simulation

Certain organic molecules with extensive π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. Computational simulations, often using DFT, can predict these properties, such as the first-order hyperpolarizability (β). The presence of electron-donating and electron-accepting groups within a molecule can enhance its NLO response. In the case of this compound analogues, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the amino group (-NH2) is an electron-donating group. This "push-pull" electronic arrangement across the conjugated isoxazole and phenyl rings suggests potential for NLO activity. Theoretical calculations of NLO properties for similar chromophores have been successfully performed, providing insights into their potential applications in materials science and optoelectronics. researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a practice often referred to as ADME prediction. researchgate.netekb.egresearchgate.net These computational models use the chemical structure of a compound to estimate various pharmacokinetic parameters. For isoxazole derivatives, tools like SwissADME and QikProp can predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netresearchgate.net

For example, studies on various isoxazole derivatives have shown that most compounds exhibit high predicted GI absorption. researchgate.net Predictions can also flag potential issues, such as the inhibition of specific CYP isozymes. researchgate.net The "drug-likeness" of a molecule is often assessed using rules like Lipinski's Rule of Five, which evaluates parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net These predictions help in prioritizing compounds for further experimental testing and in designing molecules with more favorable pharmacokinetic profiles. nih.govnih.gov A study on a related nitrophenyl derivative highlighted that while oral absorption may be good, the compound might not cross the lipophilic brain membrane, which could be a desirable trait to avoid central nervous system side effects. researchgate.net

Table 2: Predicted ADME Properties for a Hypothetical Isoxazole Derivative

| Property | Predicted Value/Classification |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| CYP2C9 Inhibitor | Yes |

| Lipinski's Rule of Five Violations | 0 |

| Drug-Likeness | Good |

Note: This table is illustrative, based on general findings for isoxazole derivatives. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule interacts with its biological target at the atomic level. mdpi.com

For isoxazole derivatives, docking studies have been instrumental in elucidating their mechanism of action. nih.gov By placing the isoxazole analogue into the binding site of a target protein, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to binding affinity. nih.gov For instance, docking studies of isoxazole-based agonists of the Farnesoid X Receptor (FXR) have shown that the isoxazole ring can form a crucial hydrogen bond with a histidine residue in the receptor's ligand-binding domain. nih.gov These insights are vital for optimizing the structure of the ligand to enhance its potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing how variations in structural features (descriptors) affect activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. umt.eduresearchgate.net This "pharmacophore" represents the key features a molecule must possess to be active. For isoxazole derivatives, QSAR and pharmacophore models have been successfully developed to understand the structural requirements for various biological activities, including as FXR agonists. nih.gov These models serve as valuable guides for the rational design of new, more potent analogues. nih.govnih.gov

Structure Activity Relationship Sar and Mechanistic Studies of 3 3 Nitrophenyl Isoxazol 5 Amine Analogues

Influence of Substituents on Pharmacological Efficacy and Selectivity

The biological activity of isoxazole (B147169) derivatives can be significantly modulated by the nature and position of substituents on the core structure. nih.govrsc.org SAR studies have revealed that both electron-donating and electron-withdrawing groups can enhance the pharmacological properties of these compounds, depending on the specific biological target. nih.govrsc.org

For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, the presence of an electron-rich fused ring on the phenyl group was found to be beneficial for antiproliferative activity. nih.gov Conversely, studies on other isoxazole-containing compounds have shown that electron-withdrawing groups, such as trifluoromethyl and chloro, can increase activity to a greater extent. rsc.org The substitution on the isoxazole ring itself is also crucial. For example, in a series of pyrazolyl isoxazolines and isoxazoles, compounds with a C-3 methyl substituent on the central isoxazoline (B3343090) ring were potent analgesics. nih.gov

The following table summarizes the influence of various substituents on the activity of different isoxazole-based compounds, illustrating the diverse effects that can be achieved through structural modification.

| Compound Series | Substituent Modification | Effect on Activity | Reference |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | Electron-rich fused ring on the phenyl group | Beneficial for antiproliferative activity | nih.gov |

| Methylene-bridged benzisoxazolylimidazo[2,1-b] svedbergopen.comresearchgate.netnih.govthiadiazoles | Electron-withdrawing groups (e.g., trifluoromethyl, chloro) | Increased activity | rsc.org |

| Pyrazolyl isoxazolines and isoxazoles | C-3 methyl substituent on the isoxazoline ring | Potent analgesic activity | nih.gov |

| Phenyl-isoxazole–carboxamide analogues | Varied substitutions | Good anticancer activity against specific cell lines (e.g., Hep3B) | rsc.org |

Role of the Nitro Group in Biological Interactions and Reactivity Patterns

The nitro group (–NO2) is a highly significant functional group in drug design due to its strong electron-withdrawing nature and its ability to influence the electronic distribution within a molecule. svedbergopen.comnih.gov This can lead to enhanced receptor binding affinity, improved stability, and better solubility. svedbergopen.com In many cases, the nitro group is essential for the therapeutic action of a drug, often through selective toxicity or by acting as a prodrug that releases nitric oxide. svedbergopen.com

Nitroaromatic compounds, such as 3-(3-nitrophenyl)isoxazol-5-amine, can undergo metabolic reduction to form reactive intermediates, including free radicals and reactive oxygen species (ROS). svedbergopen.com This bioreductive activation is often mediated by enzymes like cytochrome P450 and is a key step in the mechanism of action for many nitro-containing drugs, including antibiotics and some anticancer agents. svedbergopen.comnih.gov The resulting reactive species can interact with cellular macromolecules like DNA, leading to cytotoxic effects. nih.gov

However, the presence of a nitro group can also be associated with toxicity, and it is sometimes classified as a structural alert or toxicophore. svedbergopen.commdpi.com The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can have undesired effects. nih.gov The balance between the therapeutic benefits and potential toxicity of the nitro group is a critical consideration in drug development. svedbergopen.com The trifluoromethyl group (CF3) has been explored as a potential bioisosteric replacement for the nitro group, in some cases leading to more potent compounds with improved metabolic stability. nih.govnih.govacs.orgebi.ac.ukutexas.edu

Importance of the Amine Functionality for Bioactivity

The amine functionality is one of the most common functional groups found in drug molecules, primarily due to its basicity. auburn.edu The ability to form salts often enhances water solubility, which is a crucial property for drug delivery. auburn.edu Furthermore, the protonated amino group can act as a cationic center, which is often required for binding to biological targets such as receptors and enzymes. auburn.edu

Amines are capable of forming hydrogen bonds, ionic interactions, and covalent bonds, all of which are critical for drug-target interactions. whamine.com For example, in many antibiotics, the amine group enhances the interaction with bacterial enzymes or cell walls. whamine.com In the context of isoxazole derivatives, the amine group can play a significant role in anchoring the molecule within the binding site of a target protein. For instance, in a series of isoxazole-3-carboxamides, substitution with a 3-aminocyclohexanol (B121133) motif contributed to both potency and solubility. nih.gov The ability of the amine group to act as a hydrogen bond donor is a key feature in the pharmacophore of many kinase inhibitors. mdpi.comresearchgate.net

Stereochemical Considerations in Isoxazole Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of isoxazole derivatives. While many drug discovery programs have historically focused on achiral molecules, there is increasing recognition of the importance of chirality in developing selective and potent therapeutic agents. nih.gov

In the development of inhibitors for the protein kinase CK1, a 3,4-diaryl-isoxazole-based inhibitor was modified with chiral pyrrolidine (B122466) scaffolds. nih.gov The biological evaluation of these compounds revealed that while the chiral scaffolds had a significant effect on activity and selectivity, the absolute configuration of the chiral moieties had a more limited effect on the inhibitory activity. nih.gov In another study on selective inhibitors of glial GABA uptake, the absolute stereochemistry of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole was found to be crucial for their pharmacological activity. nih.gov These examples highlight that the spatial orientation of substituents on the isoxazole scaffold can be a critical determinant of its interaction with a biological target.

Pharmacophore Development and Optimization

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and interact with a specific biological target. The development of a pharmacophore model is a key step in rational drug design and can guide the optimization of lead compounds. nih.gov For isoxazole-based compounds, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. mdpi.comresearchgate.net

Quantitative structure-activity relationship (QSAR) studies are frequently used to develop and refine pharmacophore models. nih.govtiu.edu.iq For example, a QSAR study on isoxazole-based VEGFR2 inhibitors revealed that the presence of more electron-donating groups on the benzene (B151609) ring attached to the isoxazole was necessary for activity. nih.gov In another study on Aurora kinase B inhibitors, QSAR analysis identified that lipophilic and polar groups, particularly those capable of hydrogen bonding, must be present at specific distances from each other for optimal activity. tiu.edu.iqsemanticscholar.org The development of such models allows for the virtual screening of compound libraries to identify new potential inhibitors and for the targeted modification of existing compounds to enhance their potency and selectivity. mdpi.comresearchgate.net

Future Perspectives and Translational Research for Isoxazole Based Compounds

Advancements in Synthetic Methodologies for Novel Isoxazole (B147169) Derivatives

The synthesis of isoxazole derivatives has evolved significantly, with modern techniques offering greater efficiency, regioselectivity, and access to a wider range of molecular diversity. researchgate.netrsc.orgsemanticscholar.org Key methodologies that could be applied to the synthesis of novel derivatives, potentially including analogs of 3-(3-Nitrophenyl)isoxazol-5-amine, are summarized below.

| Synthetic Method | Description | Key Advantages |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. This is a classic and highly versatile method for forming the isoxazole ring. researchgate.netbenthamdirect.com | High regioselectivity, broad substrate scope. |

| Condensation Reactions | Reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. benthamdirect.com | Readily available starting materials, straightforward procedures. |

| Transition Metal-Catalyzed Cycloadditions | Use of catalysts like copper or gold to promote cycloaddition reactions under milder conditions. researchgate.netrsc.orgsemanticscholar.org | High efficiency, can be performed under green chemistry conditions. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times, often higher yields. |

| Green Chemistry Approaches | Use of environmentally friendly solvents (e.g., water), catalysts, and reaction conditions to minimize environmental impact. researchgate.netrsc.orgsemanticscholar.org | Sustainable, reduced waste generation. |

These advanced synthetic strategies enable the creation of extensive libraries of isoxazole derivatives, which are crucial for structure-activity relationship (SAR) studies and the identification of lead compounds.

Identification of New Molecular Targets and Therapeutic Applications

The therapeutic potential of isoxazole derivatives is vast, with research continually identifying new molecular targets and applications. researchgate.netsemanticscholar.orgrsc.org While specific targets for this compound are unknown, the broader isoxazole class has been shown to interact with a range of biological molecules.

Established and Emerging Therapeutic Areas for Isoxazole Derivatives:

Oncology: Isoxazole-containing compounds have demonstrated significant anticancer activity by targeting various proteins involved in cancer cell proliferation and survival. researchgate.netsemanticscholar.orgnih.gov Some derivatives have shown potent cytotoxicity against various cancer cell lines. nih.gov

Inflammation: Many isoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). frontiersin.orgresearchgate.net

Infectious Diseases: The isoxazole scaffold is a key component in several antibacterial and antifungal drugs. nih.gov

Neurological Disorders: Research has pointed towards the potential of isoxazole derivatives in treating neurodegenerative diseases. researchgate.netsemanticscholar.org

Metabolic Diseases: Novel isoxazole-based flavonoid derivatives have shown promise as anti-diabetic agents.

The identification of the specific molecular targets for these activities is an active area of research, with techniques like affinity chromatography and proteomics playing a crucial role.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods has become indispensable in modern drug discovery. frontiersin.orgresearchgate.netresearchgate.net For a molecule like this compound, where experimental data is lacking, computational studies could provide the initial insights needed to guide future research.

Key Computational and Experimental Approaches:

| Approach | Description | Application in Isoxazole Drug Design |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. frontiersin.orgresearchgate.net | Can identify potential molecular targets for isoxazole derivatives and guide the design of more potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic behavior of a ligand-protein complex. frontiersin.orgresearchgate.net | Provides insights into the stability of the binding interaction and the conformational changes that occur upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Can be used to predict the activity of novel isoxazole derivatives and optimize lead compounds. |

| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds for activity against a specific target. | Can identify initial hits from a library of isoxazole derivatives. |

| Fragment-Based Drug Discovery (FBDD) | Screens small molecular fragments for binding to a target, which are then grown or linked to create more potent ligands. | Can be used to identify novel starting points for isoxazole-based drug design. |

These integrated approaches accelerate the drug discovery process, reduce costs, and increase the likelihood of success in developing new therapeutic agents.

Development of Prodrugs and Targeted Delivery Systems

Prodrug strategies are employed to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and lack of target specificity. acs.org A well-known example is leflunomide, an isoxazole-based drug that is converted to its active metabolite in the body. acs.org

Potential Prodrug and Targeted Delivery Strategies for Isoxazoles:

Ester and Amide Prodrugs: The amine group in this compound could be derivatized to form amide prodrugs, which can be designed to be cleaved by specific enzymes at the target site.

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can improve aqueous solubility.

Antibody-Drug Conjugates (ADCs): An isoxazole-based cytotoxic agent could be linked to an antibody that specifically targets cancer cells, thereby reducing systemic toxicity.

Nanoparticle Encapsulation: Encapsulating isoxazole derivatives in nanoparticles can improve their solubility, stability, and pharmacokinetic profile.

These strategies are crucial for translating promising isoxazole compounds into clinically effective drugs.

Preclinical and Clinical Development Considerations for Isoxazole Drug Candidates

The path from a promising lead compound to a marketed drug is long and arduous, involving extensive preclinical and clinical evaluation. For any novel isoxazole derivative, including hypothetically active analogs of this compound, a rigorous development program would be necessary.

Key Preclinical and Clinical Development Stages:

| Stage | Key Objectives |

| Preclinical Development | In vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic profile. This includes toxicology studies in animal models. |

| Phase I Clinical Trials | First-in-human studies to evaluate the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers. |

| Phase II Clinical Trials | Studies in a larger group of patients to assess the drug's efficacy and further evaluate its safety. |

| Phase III Clinical Trials | Large-scale, multicenter trials to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments. |

| Regulatory Approval | Submission of all data to regulatory agencies (e.g., FDA, EMA) for approval to market the drug. |

Each stage presents unique challenges and requires significant investment. The success of isoxazole-based drug candidates will depend on a thorough understanding of their pharmacological properties and a well-designed development plan.

常见问题

Basic Research Questions

Q. How can the synthesis of 3-(3-nitrophenyl)isoxazol-5-amine be optimized to improve yield and purity?

- Methodological Answer : Optimizing the cyclocondensation reaction between β-ketonitrile precursors and hydroxylamine hydrochloride under acidic conditions (e.g., acetic acid) can enhance yield. Electron-withdrawing nitro groups on the phenyl ring may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol can achieve >95% purity, as reported for structurally analogous isoxazol-5-amine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR will show characteristic peaks for the isoxazole ring (δ 6.2–6.5 ppm for H-4) and nitrophenyl protons (δ 7.5–8.5 ppm). C NMR confirms the C-5 amine (δ 155–160 ppm) and nitrophenyl carbons .

- HPLC-MS : Retention time and molecular ion peaks ([M+H]+) validate purity and molecular weight.

- IR : Stretching bands for NH (~3350 cm) and NO (~1520 cm) confirm functional groups .

Q. How does the nitro group at the 3-position influence the compound’s reactivity under basic conditions?

- Methodological Answer : The electron-withdrawing nitro group stabilizes the isoxazole ring but increases susceptibility to nucleophilic attack at C-4. Under basic conditions (e.g., triethylamine), ring-opening may occur, forming intermediates like α,β-unsaturated nitriles, which can rearrange into fused heterocycles (e.g., imidazoles or triazoles) .

Advanced Research Questions

Q. What strategies enable enantioselective functionalization of this compound?

- Methodological Answer : Chiral phosphoric acid catalysts (e.g., SPINOL-derived) can induce asymmetry during reactions with electrophiles. For example, coupling with pyrrole carboxylates via dynamic kinetic resolution achieves >80% enantiomeric excess (ee) in heterotriarylmethane derivatives, as demonstrated with 3-(4-bromophenyl)isoxazol-5-amine analogs .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, highlighting the nitro group’s strong electron-withdrawing effect. Localized orbital locator (LOL) analysis reveals charge depletion at C-4, aligning with experimental reactivity trends .

Q. What experimental contradictions exist in reported spectral data for nitro-substituted isoxazol-5-amine derivatives?

- Methodological Answer : Discrepancies in H NMR coupling constants (e.g., H-4 and H-5 in isoxazole) arise from solvent polarity and concentration effects. For example, DMSO-d vs. CDCl shifts H-4 resonance by 0.3 ppm. Cross-validation with X-ray crystallography is recommended .

Q. How can mechanistic studies resolve competing pathways in the base-induced rearrangement of this compound?

- Methodological Answer : Isotopic labeling (e.g., N at the amine) and trapping experiments with methyl acrylate identify intermediates. Kinetic studies under varying pH and temperature conditions reveal dominant pathways (e.g., [3,3]-sigmatropic vs. electrocyclic rearrangements) .

Q. What biological assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- In vitro : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Targeted assays : Inhibition of carbonic anhydrase IX (CA-IX) via fluorometric methods, given structural similarities to known CA-IX inhibitors .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。